REACTION_CXSMILES
|
[CH2:1]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12](Cl)=[O:13])=[CH:7][CH:6]=1)[CH:2]([CH3:4])[CH3:3].C(N(CC)CC)C.[CH3:22][O:23][CH2:24][CH2:25][OH:26]>>[CH3:22][O:23][CH2:24][CH2:25][O:26][C:12](=[O:13])[CH2:11][C:8]1[CH:9]=[CH:10][C:5]([CH2:1][CH:2]([CH3:4])[CH3:3])=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C1=CC=C(C=C1)CC(=O)Cl
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
COCCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
an inorganic substance produced
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with ether
|
Type
|
WASH
|
Details
|
the extract was washed
|
Type
|
WASH
|
Details
|
The adsorbates was eluted with ether
|
Type
|
CUSTOM
|
Details
|
to give an oily product
|
Type
|
DISTILLATION
|
Details
|
Distillation of the product in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COCCOC(CC1=CC=C(C=C1)CC(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |